molecular formula C17H27NO7 B4206673 1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid

1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid

Cat. No.: B4206673
M. Wt: 357.4 g/mol
InChI Key: GSNIHSGJADXCBR-UHFFFAOYSA-N
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Description

1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is particularly interesting due to its unique structure, which combines a butoxyphenoxy group with an amino-propanol moiety, making it a valuable subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid typically involves a multi-step process:

    Formation of the butoxyphenoxy intermediate: This step involves the reaction of 4-butoxyphenol with an appropriate alkylating agent under basic conditions to form the butoxyphenoxy intermediate.

    Amination: The butoxyphenoxy intermediate is then reacted with an ethyleneamine derivative to introduce the amino group.

    Formation of the propanol derivative: The resulting product is further reacted with a propanol derivative under controlled conditions to form the final compound.

    Salt formation: The final step involves the reaction of the compound with ethanedioic acid (oxalic acid) to form the ethanedioate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a model molecule in studies of beta-blocker activity and receptor binding.

    Biology: It is used in research on the physiological effects of beta-blockers on heart rate and blood pressure.

    Medicine: The compound is studied for its potential therapeutic applications in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A widely used beta-blocker with a similar mechanism of action.

    Atenolol: Another beta-blocker that is selective for beta-1 adrenergic receptors.

    Metoprolol: A beta-blocker with a similar structure and therapeutic applications.

Uniqueness

1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its butoxyphenoxy group, in particular, may influence its binding affinity and selectivity for beta-adrenergic receptors.

Properties

IUPAC Name

1-[2-(4-butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-3-4-10-18-14-5-7-15(8-6-14)19-11-9-16-12-13(2)17;3-1(4)2(5)6/h5-8,13,16-17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIHSGJADXCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNCC(C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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